2,2-Dimethylbut-3-en-1-amine hydrochloride
Overview
Description
2,2-Dimethylbut-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is typically found as a white crystalline powder and is soluble in water and alcohol. This compound is known for its stability at room temperature and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylbut-3-en-1-amine hydrochloride typically involves the reaction of 2,2-Dimethylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:
2,2-Dimethylbut-3-en-1-amine+HCl→2,2-Dimethylbut-3-en-1-amine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize the reaction conditions and maximize yield. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and other derivatives
Scientific Research Applications
2,2-Dimethylbut-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in the study of biological pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,2-Dimethylbut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, including the inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutan-1-amine: Similar in structure but differs in the position of the double bond.
2,2-Dimethylbut-3-en-1-amine: The base compound without the hydrochloride group.
Uniqueness
2,2-Dimethylbut-3-en-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its stability and solubility make it particularly useful in various applications compared to its analogs .
Properties
IUPAC Name |
2,2-dimethylbut-3-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-4-6(2,3)5-7;/h4H,1,5,7H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRFVOUZLAMXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50784242 | |
Record name | 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50784242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389874-15-1 | |
Record name | 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50784242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.